molecular formula C17H20N2O3S B11170132 N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B11170132
M. Wt: 332.4 g/mol
InChI Key: HXEVKJWQRFAZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophene with 2-bromo-N-(3-ethoxypropyl)benzamide under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-methoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide
  • N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}furan-2-carboxamide
  • N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}pyrrole-2-carboxamide

Uniqueness

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the thiophene ring and the ethoxypropyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(3-ethoxypropylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-2-22-11-6-10-18-16(20)13-7-3-4-8-14(13)19-17(21)15-9-5-12-23-15/h3-5,7-9,12H,2,6,10-11H2,1H3,(H,18,20)(H,19,21)

InChI Key

HXEVKJWQRFAZOK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.